molecular formula C18H18N2O4S B10779794 N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide

N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B10779794
M. Wt: 358.4 g/mol
InChI Key: ZMQJWTSYMGTHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CHEMBL457992 involves several steps, starting with the preparation of the naphthalene derivative. The reaction conditions typically include the use of solvents like dichloromethane and reagents such as N-methylsulfonamide. The final step involves the coupling of the naphthalene derivative with furan-2-carboxylic acid under specific conditions to yield the target compound .

Chemical Reactions Analysis

CHEMBL457992 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBL457992 has several scientific research applications:

Mechanism of Action

The mechanism of action of CHEMBL457992 involves its binding to specific molecular targets, such as the human MT2 receptor. This binding can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

CHEMBL457992 can be compared with other similar compounds, such as:

    CHEMBL457993: Another naphthalene derivative with similar binding properties.

    CHEMBL457994: A compound with a different functional group but similar bioactivity.

The uniqueness of CHEMBL457992 lies in its specific binding affinity and the molecular structure that allows for targeted interactions .

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-[7-(methylsulfamoyl)naphthalen-1-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H18N2O4S/c1-19-25(22,23)15-8-7-13-4-2-5-14(16(13)12-15)9-10-20-18(21)17-6-3-11-24-17/h2-8,11-12,19H,9-10H2,1H3,(H,20,21)

InChI Key

ZMQJWTSYMGTHFB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CO3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.